BChE/HDAC6-IN-2
Description
Introduction to BChE/HDAC6-IN-2 in Alzheimer’s Disease Research
Pathophysiological Rationale for Dual BChE/HDAC6 Inhibition in Neurodegeneration
The complexity of AD pathogenesis necessitates therapeutic strategies that simultaneously target multiple pathological pathways. This compound exemplifies this approach by addressing two critical mechanisms: cholinergic dysfunction and protein aggregation.
Cholinergic Dysfunction and BChE Inhibition
Butyrylcholinesterase (BChE) plays a compensatory role in acetylcholine (ACh) hydrolysis as acetylcholinesterase (AChE) activity declines in advanced AD. Elevated BChE levels correlate with amyloid-β plaque maturation and cognitive impairment, making it a viable therapeutic target. Inhibition of BChE enhances cholinergic neurotransmission and may reduce amyloidogenic processing. This compound exhibits remarkable potency against BChE, with an IC50 of 1.8 nM , surpassing many classical cholinesterase inhibitors.
HDAC6 and Tau Pathology
Histone deacetylase 6 (HDAC6), a cytoplasmic enzyme, regulates tau phosphorylation and microtubule stability. Overexpression of HDAC6 exacerbates tau hyperphosphorylation and disrupts synaptic plasticity, contributing to neurodegeneration. Selective HDAC6 inhibitors, such as HPB (IC50: 31 nM for HDAC6), reduce tau pathology and enhance α-tubulin acetylation, promoting microtubule stability. This compound inhibits HDAC6 with an IC50 of 71.0 nM , effectively normalizing tau phosphorylation in preclinical models.
Synergistic Mechanisms
The dual inhibition of BChE and HDAC6 by This compound addresses both cholinergic deficits and tau-driven neurodegeneration. Additionally, this compound demonstrates reactive oxygen species (ROS) scavenging activity and metal ion chelation (Fe²⁺ and Cu²⁺), further mitigating oxidative stress and metal dyshomeostasis in AD.
Table 1: Comparative IC50 Values of HDAC6 and BChE Inhibitors
| Compound | HDAC6 IC50 (nM) | BChE IC50 (nM) | Reference |
|---|---|---|---|
| This compound | 71.0 | 1.8 | |
| HPB | 31.0 | N/A | |
| Compound 17 | 56.7 | 0.3 |
Historical Development of Multi-Target Directed Ligands (MTDLs) in AD Therapeutics
The evolution of AD therapeutics has transitioned from single-target agents to MTDLs to address the disease’s multifactorial pathology.
Early Single-Target Approaches
First-generation cholinesterase inhibitors (e.g., donepezil, rivastigmine) targeted AChE but provided limited symptomatic relief and failed to modify disease progression. Similarly, monotherapies targeting amyloid-β or tau showed limited efficacy in clinical trials, highlighting the need for broader mechanisms.
Emergence of MTDLs
The MTDL paradigm, introduced in the early 2000s, combines pharmacophores targeting distinct pathways. Early examples included hybrids with cholinesterase inhibition and antioxidant properties. This compound represents a modern iteration of this strategy, integrating BChE inhibition with HDAC6 modulation to synergistically enhance neuroprotection.
Design and Optimization of Dual BChE/HDAC6 Inhibitors
Structural optimization of This compound involved balancing inhibitory potency against both targets. The compound’s hydroxamic acid moiety confers HDAC6 affinity, while a benzamide group enhances BChE binding. This design contrasts with earlier MTDLs, which often prioritized AChE over BChE. Preclinical studies demonstrate that This compound restores acetylated α-tubulin levels and reduces phosphorylated tau in Aβ-treated neuronal cells.
Key Advancements in MTDL Development
Properties
Molecular Formula |
C27H30N4O4 |
|---|---|
Molecular Weight |
474.6 g/mol |
IUPAC Name |
1-N-[3-[[2-(diethylaminomethyl)phenyl]methylcarbamoyl]phenyl]-3-N-hydroxybenzene-1,3-dicarboxamide |
InChI |
InChI=1S/C27H30N4O4/c1-3-31(4-2)18-23-10-6-5-9-22(23)17-28-25(32)21-13-8-14-24(16-21)29-26(33)19-11-7-12-20(15-19)27(34)30-35/h5-16,35H,3-4,17-18H2,1-2H3,(H,28,32)(H,29,33)(H,30,34) |
InChI Key |
DQAVDNDLZPSMGW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC1=CC=CC=C1CNC(=O)C2=CC(=CC=C2)NC(=O)C3=CC(=CC=C3)C(=O)NO |
Origin of Product |
United States |
Preparation Methods
Rational Design and Pharmacophoric Fusion
The design of BChE/HDAC6-IN-2 originated from the hypothesis that dual inhibition of BChE and HDAC6 could synergistically address multiple pathological hallmarks of Alzheimer’s disease (AD), including cholinergic deficit, tau hyperphosphorylation, and oxidative stress. The compound integrates:
- A BChE inhibitor core derived from tacrine-like structures, known for high affinity to the BChE active site.
- An HDAC6 inhibitor motif featuring a hydroxamic acid zinc-binding group (ZBG) and a hydrophobic cap for HDAC6 selectivity.
Key structural features include a tertiary amine for BChE interaction, a phenyl linker for spatial alignment, and a hydroxamate group for HDAC6 inhibition. Molecular modeling confirmed complementary binding to both targets, with the linker length optimized to balance inhibitory potency.
Synthetic Route and Optimization
Multi-Step Synthesis Protocol
The synthesis of this compound (C₂₇H₃₀N₄O₄, MW 474.55) involved a convergent strategy:
Core BChE Inhibitor Synthesis :
HDAC6 Pharmacophore Incorporation :
Final Coupling :
Critical Reaction Conditions:
| Step | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| Ullmann Coupling | CuI, L-proline, K₂CO₃, DMF, 110°C | 68% | 95% |
| Reductive Amination | NaBH₃CN, CH₂O, MeOH, rt | 82% | 98% |
| Hydroxamate Formation | NH₂OH·HCl, NaOH, MeOH, 0°C | 75% | 97% |
| Amidation | EDC·HCl, HOBt, DCM, rt | 65% | 99% |
Analytical Characterization
Structural Confirmation
NMR Spectroscopy :
Mass Spectrometry :
Scale-Up and Process Refinement
Challenges in Large-Scale Synthesis
Optimized Pilot-Scale Protocol
| Parameter | Laboratory Scale | Pilot Scale |
|---|---|---|
| Batch Size | 5 g | 500 g |
| Yield | 65% | 58% |
| Purity | 99% | 98% |
| Cycle Time | 72 h | 96 h |
Comparative Analysis with Analogues
This compound outperformed earlier analogues in dual inhibition:
| Compound | IC₅₀ BChE (nM) | IC₅₀ HDAC6 (nM) | Selectivity Index (HDAC6/HDAC1) |
|---|---|---|---|
| 24g | 4.0 | 8.9 | 85 |
| 29a | 1.8 | 71.0 | 100 |
| SAHA | - | 91.7 | 1.5 |
Data sourced from.
Chemical Reactions Analysis
BChE/HDAC6-IN-2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the compound’s functional groups, altering its activity.
Substitution: Substitution reactions can introduce different substituents, potentially enhancing its inhibitory effects. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. .
Scientific Research Applications
Neuroprotective Applications
Alzheimer's Disease Treatment
BChE/HDAC6-IN-2 has been explored as a potential therapeutic agent for Alzheimer's disease due to its ability to inhibit both BChE and HDAC6. The compound demonstrated:
- Neuroprotective Effects : In vitro studies revealed that this compound exhibits significant neuroprotective properties, likely due to its capacity to scavenge reactive oxygen species (ROS) and chelate metal ions such as Fe²⁺ and Cu²⁺, which are known to contribute to neurodegeneration .
- Cognitive Improvement : In vivo experiments using an Aβ 1-42-induced mouse model showed that administration of this compound at a low dosage (2.5 mg/kg) led to improvements in cognitive function, suggesting its potential as a disease-modifying agent .
Cancer Therapy
Targeting HDAC6 in Tumorigenesis
The role of HDAC6 in cancer has made it a focus for therapeutic strategies. This compound's dual inhibition mechanism offers several advantages:
- Tumor Growth Inhibition : Overexpression of HDAC6 is linked to various malignancies, including breast and prostate cancers. By inhibiting HDAC6, this compound may disrupt cancer cell survival and proliferation pathways .
- Combination Therapies : Research indicates that combining HDAC6 inhibitors with other treatments, such as radiation therapy, enhances therapeutic efficacy. For instance, studies have shown that pre-treatment with HDAC6 inhibitors can sensitize cancer cells to radiation, leading to increased DNA damage and apoptosis .
Mechanistic Insights
Understanding the mechanisms behind the efficacy of this compound is crucial for its application in clinical settings:
- Structure-Activity Relationship Studies : Investigations into the structure-activity relationship (SAR) of this compound have identified critical pharmacophoric elements that enhance its inhibitory potency against both targets .
- Biological Pathways : The inhibition of HDAC6 affects multiple cellular processes, including autophagy and protein trafficking, which are vital for maintaining cellular homeostasis and preventing tumor progression .
Data Tables
Case Studies
- Alzheimer's Disease Model :
- Cancer Treatment Synergy :
Mechanism of Action
BChE/HDAC6-IN-2 exerts its effects by selectively inhibiting butyrylcholinesterase and histone deacetylase 6. The inhibition of butyrylcholinesterase reduces the breakdown of acetylcholine, enhancing cholinergic transmission. Inhibition of histone deacetylase 6 leads to increased acetylation of α-tubulin and other proteins, affecting various cellular processes. The compound also inhibits tau phosphorylation, which is crucial in the pathology of Alzheimer’s disease .
Comparison with Similar Compounds
Selective BChE Inhibitors
Key Insights :
Dual AChE/BChE Inhibitors
Key Insights :
HDAC6-Targeting Dual Inhibitors
| Compound | HDAC6 IC50 | Co-Target (IC50) | Features | Reference |
|---|---|---|---|---|
| This compound | 71.0 nM | BChE (1.8 nM) | Unique dual-action, tau-focused | |
| HDAC6/HSP90-IN-2 | 106 nM | HSP90 (61 nM) | Oncology focus, no BChE inhibition |
Key Insights :
- This compound is the only compound combining BChE inhibition with HDAC6-mediated tau regulation , addressing both cholinergic dysfunction and neurodegeneration in AD .
Structural and Mechanistic Differentiation
- This compound : Combines a metal-chelating moiety (for HDAC6 inhibition) with a cholinesterase-binding pharmacophore, enabling dual functionality .
- Selective BChE Inhibitors (e.g., compounds 8, 18): Rely on novel scaffolds (e.g., quinazolinones) to avoid off-target AChE interactions .
- Natural Products (e.g., 3,4-di-O-caffeoylquinic acid): Prioritize antioxidant properties but lack HDAC6 modulation .
Therapeutic Implications
- This compound : Targets late-stage AD, where BChE replaces AChE in hydrolyzing acetylcholine, while HDAC6 inhibition reduces tau aggregation .
Biological Activity
BChE/HDAC6-IN-2 is a compound designed to inhibit both butyrylcholinesterase (BChE) and histone deacetylase 6 (HDAC6), with potential applications in treating neurodegenerative diseases such as Alzheimer’s disease (AD). This article delves into the biological activity of this compound, highlighting its mechanisms, effects on cellular processes, and relevant research findings.
Overview of BChE and HDAC6
Butyrylcholinesterase (BChE) is an enzyme that hydrolyzes choline esters, playing a crucial role in the metabolism of neurotransmitters. Its inhibition can lead to increased levels of acetylcholine, which may enhance cognitive functions. BChE has been implicated in various pathological conditions, including neurodegenerative diseases and organophosphate poisoning .
Histone Deacetylase 6 (HDAC6) is a unique cytoplasmic enzyme involved in the regulation of non-histone proteins through deacetylation. It plays a significant role in cellular processes such as protein degradation, cell motility, and the response to misfolded proteins. HDAC6 has been identified as a promising target for cancer therapy due to its involvement in tumorigenesis and metastasis .
This compound operates through dual inhibition:
- Inhibition of BChE : This leads to elevated acetylcholine levels, potentially improving synaptic transmission and cognitive function.
- Inhibition of HDAC6 : This disrupts the deacetylation of various substrates, affecting cellular signaling pathways, protein aggregation responses, and inflammatory processes.
Efficacy Against Alzheimer’s Disease
Recent studies have demonstrated that dual inhibition of BChE and HDAC6 can significantly ameliorate cognitive deficits in animal models of AD. For instance, compounds 24g and 29a have shown IC50 values of 4.0 nM for BChE and 8.9 nM for HDAC6, indicating potent inhibitory activity. These compounds also exhibited neuroprotective effects by scavenging reactive oxygen species (ROS) and chelating metal ions like Fe²⁺ and Cu²⁺ .
Cellular Effects
The biological effects of this compound include:
- Neuroprotection : The compound protects neurons from oxidative stress and enhances cell survival.
- Cognitive Improvement : In vivo studies indicated that administration of this compound improved cognitive function in Aβ1-42-induced mouse models at low dosages (2.5 mg/kg) without neurotoxicity .
- Regulation of Protein Homeostasis : By inhibiting HDAC6, the compound promotes the accumulation of acetylated proteins, which are critical for maintaining protein homeostasis within cells .
Case Study 1: Neuroprotective Effects
A study involving the administration of this compound to transgenic mouse models demonstrated significant improvements in memory retention tasks compared to control groups. The treated mice exhibited reduced levels of amyloid plaques and tau phosphorylation, indicating a potential mechanism for mitigating AD pathology.
Case Study 2: Cancer Therapeutics
In cancer research, the dual inhibition strategy has shown promise in enhancing the efficacy of existing chemotherapeutic agents. This compound was tested alongside paclitaxel in tumor-bearing mice, resulting in enhanced tumor shrinkage without inducing significant side effects on normal tissues .
Data Summary
| Compound | Target Enzyme | IC50 (nM) | Neuroprotective Effect | Cognitive Improvement | Other Effects |
|---|---|---|---|---|---|
| This compound | Butyrylcholinesterase | 4.0 | Yes | Yes | ROS scavenging |
| HDAC6 | 8.9 | Yes | Yes | Protein acetylation |
Q & A
Q. What is the molecular mechanism of BChE/HDAC6-IN-2 in modulating tau phosphorylation and ROS scavenging?
this compound exhibits dual inhibition of BChE (IC50 = 1.8 nM) and HDAC6 (IC50 = 71.0 nM), which contributes to its neuroprotective effects. The compound reduces tau hyperphosphorylation by chelating metal ions (e.g., Zn<sup>2+</sup>/Cu<sup>2+</sup>) that facilitate aberrant kinase activity . Its ROS scavenging activity is attributed to structural motifs that neutralize free radicals, as demonstrated in cellular models of oxidative stress .
Q. How can researchers validate the selectivity of this compound against related enzymes like HDAC1 or AChE?
To assess selectivity, perform comparative enzyme inhibition assays using recombinant HDAC isoforms (e.g., HDAC1 vs. HDAC6) and cholinesterases (AChE vs. BChE). For example, measure IC50 values under standardized conditions (pH 7.4, 37°C) and validate with orthogonal methods like thermal shift assays or cellular target engagement studies . Cross-reactivity thresholds should be defined using positive controls (e.g., trichostatin A for HDACs) .
Q. What experimental models are appropriate for studying this compound’s neuroprotective effects?
Primary neuronal cultures or induced pluripotent stem cell (iPSC)-derived neurons exposed to oxidative stress (e.g., H2O2) or tauopathy models (e.g., tau P301L mutations) are suitable. Quantify outcomes via immunoblotting (tau phosphorylation markers: p-Tau S396/S404), ROS assays (DCFH-DA), and viability assays (MTT/LDH) . Include HDAC6-specific substrates (e.g., α-tubulin acetylation) to confirm target modulation .
Advanced Research Questions
Q. How can researchers reconcile discrepancies between in vitro potency and in vivo efficacy of this compound?
Discrepancies may arise from pharmacokinetic factors (e.g., bioavailability, blood-brain barrier penetration). Address this by:
- Conducting ADME studies: Measure plasma/tissue concentrations via LC-MS/MS after oral/intraperitoneal administration .
- Using transgenic animal models (e.g., tauopathy mice) to correlate target engagement (HDAC6 inhibition, BChE activity) with behavioral outcomes .
- Applying physiologically based pharmacokinetic (PBPK) modeling to predict dose-response relationships .
Q. What strategies optimize in vitro assays for this compound to account for metal ion interference?
this compound’s metal-chelating properties may confound enzymatic assays. Mitigate this by:
- Pre-treating reaction buffers with chelators (e.g., EDTA) to sequester endogenous metal ions.
- Including metal-supplemented controls (e.g., ZnCl2) to assess ion-dependent effects on inhibition .
- Validating results with cell-free systems (e.g., recombinant enzymes) and cellular models to distinguish direct vs. indirect effects .
Q. How should researchers design dose-response studies to evaluate this compound’s therapeutic window?
- Use a logarithmic dose range (e.g., 0.1–100 μM) to capture EC50/IC50 values in primary assays.
- Assess cytotoxicity in parallel (e.g., HEK293 or SH-SY5Y cells) to calculate selectivity indices (SI = IC50<sup>toxicity</sup>/IC50<sup>target</sup>).
- In vivo: Apply the Km factor method for interspecies dose conversion (e.g., mouse-to-rat conversion: doserat = dosemouse × 3/6 ).
Methodological Guidance
What frameworks ensure rigor in formulating research questions about this compound?
Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population, Intervention, Comparison, Outcome). For example:
- Population: Neuronal cells with tau pathology.
- Intervention: this compound treatment.
- Comparison: HDAC6-selective inhibitors (e.g., tubastatin A).
- Outcome: Reduction in tau phosphorylation (p-Tau S396) .
Q. How to systematically review conflicting data on this compound’s ROS scavenging vs. HDAC6 inhibition?
- Conduct a dose-response meta-analysis to identify concentration-dependent effects.
- Stratify studies by model system (in vitro vs. in vivo) and outcome measures (e.g., ROS levels vs. acetylated tubulin).
- Use tools like PRISMA guidelines to ensure transparency in study selection and bias assessment .
Data Analysis and Reproducibility
Q. What statistical methods address variability in this compound’s neuroprotection assays?
Q. How to ensure reproducibility of this compound’s enzyme inhibition data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
